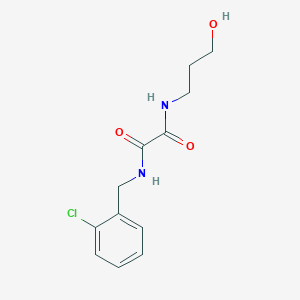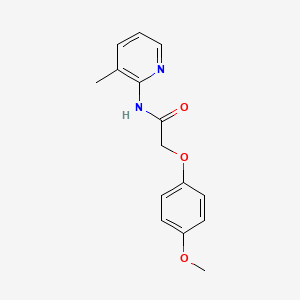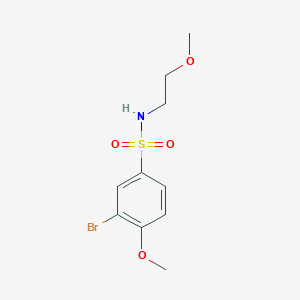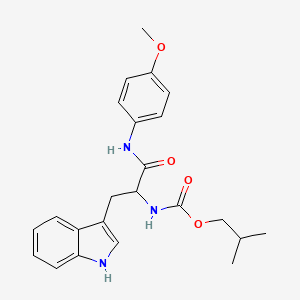![molecular formula C20H13Cl3N2O2 B4894984 bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its reliability and consistency. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a wide range of biological activity, making it a versatile compound for use in a variety of lab experiments. However, one limitation of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, making it important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new cancer therapies based on the ability of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime to inhibit the growth of cancer cells. In addition, further research is needed to fully understand the mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime and its potential toxicity. This research will be important for the development of safe and effective therapies based on this compound.
Synthesemethoden
The synthesis of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then reacted with 2-chloroaniline in the presence of sodium hydroxide to yield bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)25-27-20(26)24-18-4-2-1-3-17(18)23/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLIZFTRWBQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)

![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)


![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)